molecular formula C27H27ClO6S B13741991 Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate CAS No. 1023648-23-8

Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate

Cat. No.: B13741991
CAS No.: 1023648-23-8
M. Wt: 515.0 g/mol
InChI Key: UUMIZYJUOJSAHD-UHFFFAOYSA-N
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Description

Properties

CAS No.

1023648-23-8

Molecular Formula

C27H27ClO6S

Molecular Weight

515.0 g/mol

IUPAC Name

dimethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-methoxypropanedioate

InChI

InChI=1S/C27H27ClO6S/c1-31-25(29)27(33-3,26(30)32-2)15-14-20-12-13-23(17-24(20)28)35-22-11-7-10-21(16-22)34-18-19-8-5-4-6-9-19/h4-13,16-17H,14-15,18H2,1-3H3

InChI Key

UUMIZYJUOJSAHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenylsulfanyl group may play a crucial role in binding to these targets, while the methoxy-malonate moiety may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{2-[4-(3-methoxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat
  • Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-bromophenyl]-ethyl}-2-methoxy-malonat

Uniqueness

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate, with the CAS number 1023648-23-8, is a complex organic compound characterized by its molecular formula C27H27ClO6SC_{27}H_{27}ClO_6S and a molecular weight of approximately 515.0 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes several functional groups that contribute to its biological activity:

  • Benzyloxy Group : Known for enhancing lipophilicity, which may improve membrane permeability.
  • Chlorophenyl and Sulfanyl Groups : These groups can influence the compound's interaction with biological targets, potentially affecting its pharmacological profile.
  • Methoxy and Propanedioate Moieties : These functional groups are often associated with various biological activities, including enzyme inhibition.

The biological activity of Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate is hypothesized to involve interactions with specific enzymes or receptors. The presence of the benzyloxyphenylsulfanyl group is critical for binding to these targets, while the methoxy-malonate moiety may enhance the compound's stability and reactivity.

Enzyme Inhibition Studies

Research indicates that compounds similar to Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate may exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, suggesting that structural modifications can lead to enhanced biological efficacy against neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

  • Neuroprotective Effects : A study on similar compounds revealed significant neuroprotective effects alongside anti-inflammatory properties, indicating potential applications in treating neurodegenerative disorders .
  • Structure-Activity Relationship (SAR) : The SAR analysis of related compounds highlighted that modifications in the benzyloxy ring position significantly affect MAO-A/B inhibition efficacy. This suggests that further structural optimization of Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate could enhance its therapeutic potential .

Comparative Analysis

Compound NameCAS NumberMolecular FormulaBiological Activity
Dimethyl 2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethylpropanedioate1023648-23-8C27H27ClO6SPotential MAO-B inhibitor
Related Compound 1N/AC26H26ClO5SPotent neuroprotective effects
Related Compound 2N/AC25H25ClO5SModerate MAO-B inhibitory activity

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